

Spantide II: In Vivo Applications for Plasma Extravasation Studies

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Compound of Interest

Compound Name: *spantide II*

Cat. No.: *B1681974*

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Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the in vivo use of **Spantide II**, a potent and selective Substance P (SP) antagonist, for the investigation of plasma extravasation. The provided protocols and data are intended to guide researchers in designing and conducting their own studies to explore the role of neurogenic inflammation in various physiological and pathological processes.

Introduction

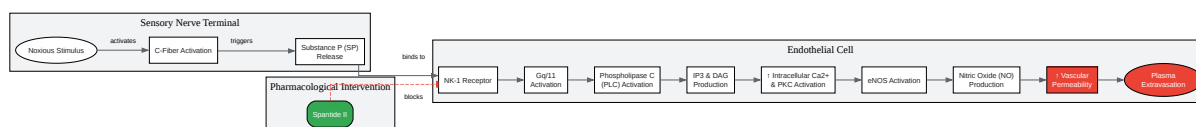
Substance P, a neuropeptide of the tachykinin family, is a key mediator of neurogenic inflammation.[1][2] Upon its release from sensory nerve endings, SP binds to the neurokinin-1 receptor (NK-1R) on endothelial cells, leading to a cascade of events that culminates in increased vascular permeability and subsequent plasma extravasation.[3][4][5] This process is implicated in a variety of inflammatory conditions, including allergic contact dermatitis, psoriasis, and pancreatitis.[4][6]

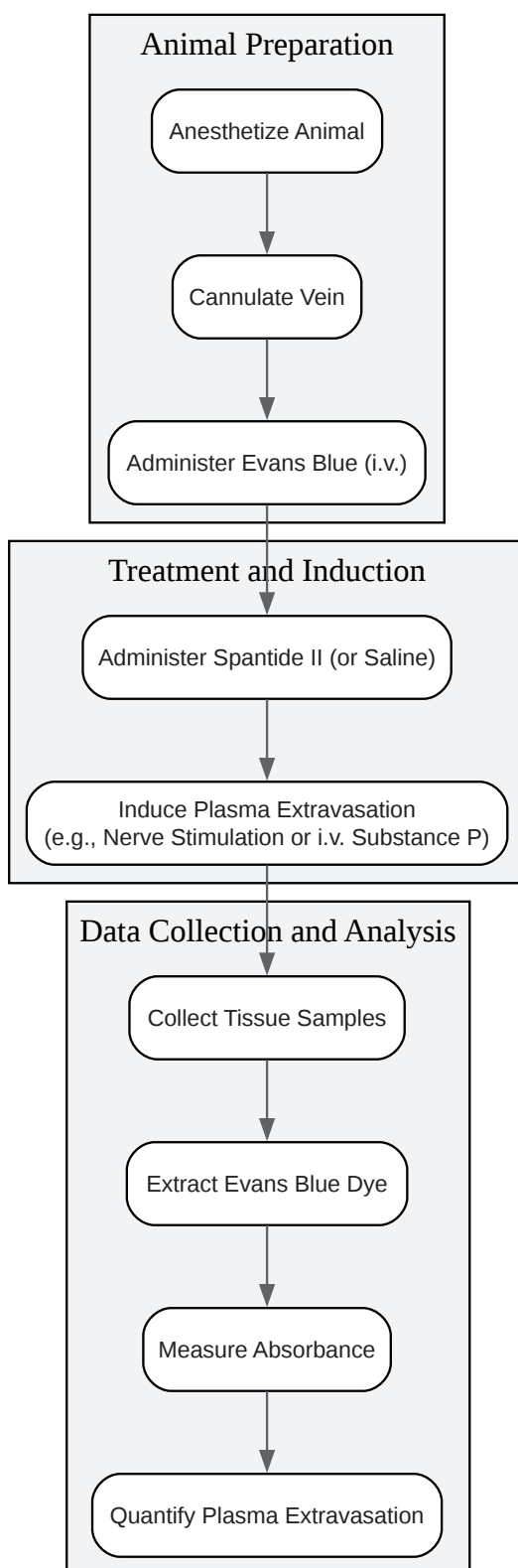
Spantide II is a synthetic undecapeptide that acts as a competitive antagonist of the NK-1R.[7][8][9] Its high potency and specificity for the NK-1R, coupled with low histamine-releasing effects, make it a valuable tool for studying the physiological and pathological roles of SP-mediated plasma extravasation in vivo.[7][9] By blocking the binding of SP to its receptor,

Spantide II effectively inhibits the downstream signaling that leads to increased vascular permeability.[\[10\]](#)

Signaling Pathway of Substance P-Induced Plasma Extravasation

The following diagram illustrates the signaling pathway initiated by Substance P binding to the NK-1 receptor on endothelial cells, leading to plasma extravasation, and the inhibitory action of **Spantide II**.





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